molecular formula C13H10N2O4S B5575826 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid

3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid

Cat. No.: B5575826
M. Wt: 290.30 g/mol
InChI Key: XFPVVSSBMPCQTC-UHFFFAOYSA-N
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Description

3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid typically involves the reaction of 2-nitrothiophenol with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl and amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable for various applications in research and industry .

Properties

IUPAC Name

3-[(2-nitrophenyl)sulfanylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-13(17)9-4-3-5-10(8-9)14-20-12-7-2-1-6-11(12)15(18)19/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPVVSSBMPCQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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